Quinoline derivative 9

Kinase profiling Target selectivity Insulin secretion

Quinoline derivative 9 (Compound is a synthetic quinoline-based small molecule developed from the tyrosine kinase inhibitor bosutinib scaffold through systematic medicinal chemistry optimization. Unlike its TKI progenitors, this compound was engineered to decouple kinase inhibition from insulinotropic activity, exhibiting potent glucose-independent insulin secretion in RIN-5AH pancreatic beta cells (EC₅₀ = 2.38 µM) while demonstrating negligible affinity across a panel of 392 non-mutant kinases.

Molecular Formula C26H18F4N4O
Molecular Weight 478.4 g/mol
Cat. No. B10836241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline derivative 9
Molecular FormulaC26H18F4N4O
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC3=CC4=C(C=C3)C(=CC(=N4)C(=O)N)C5=CC=C(C=C5)F)CC(F)(F)F
InChIInChI=1S/C26H18F4N4O/c27-17-8-6-16(7-9-17)19-12-22(25(31)35)32-21-11-15(5-10-18(19)21)14-34-23-4-2-1-3-20(23)33-24(34)13-26(28,29)30/h1-12H,13-14H2,(H2,31,35)
InChIKeyOOWXUDJNUOKLDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline Derivative 9: A Structurally Distinct, Kinase-Silent Insulin Secretagogue for Metabolic Research Procurement


Quinoline derivative 9 (Compound 9) is a synthetic quinoline-based small molecule developed from the tyrosine kinase inhibitor bosutinib scaffold through systematic medicinal chemistry optimization. Unlike its TKI progenitors, this compound was engineered to decouple kinase inhibition from insulinotropic activity, exhibiting potent glucose-independent insulin secretion in RIN-5AH pancreatic beta cells (EC₅₀ = 2.38 µM) while demonstrating negligible affinity across a panel of 392 non-mutant kinases [1]. It belongs to a series of 2-cyanoquinoline analogs with the (2,4-dichloro-5-methoxy-anilino) substituent at the R4 position, which distinguishes it from the 3-cyano bosutinib core [1]. The compound modulates extracellular calcium influx through a mechanism independent of tyrosine phosphorylation [1].

Why Broad-Spectrum Quinoline TKIs Cannot Substitute for Quinoline Derivative 9 in Insulin Secretion Assays


Within the quinoline compound class, compounds sharing the same core scaffold can exhibit diametrically opposed biological mechanisms. Bosutinib and sunitinib, both quinoline-based tyrosine kinase inhibitors, promote insulin secretion partly through kinase-dependent pathways and concurrently suppress tyrosine phosphorylation. Quinoline derivative 9, in contrast, was specifically optimized to eliminate kinase binding—hitting zero high-affinity targets among 392 screened kinases—while retaining superior insulinotropic potency [1]. Substituting derivative 9 with a structurally similar quinoline TKI such as bosutinib would introduce confounding kinase inhibitory activity (147 kinase hits for bosutinib), alter the phosphorylation profile of the experimental system, and compromise the mechanistic specificity required for calcium influx studies [1]. This functional divergence means that procurement decisions based solely on quinoline scaffold similarity risk introducing uncontrolled polypharmacology and invalidating downstream phenotypic readouts.

Head-to-Head Quantitative Differentiation Evidence for Quinoline Derivative 9


Kinase Selectivity: Near-Complete Abrogation of Kinase Binding vs. Bosutinib and Sunitinib

In a competitive binding assay against 392 non-mutant and 59 mutant kinases performed under identical conditions (DiscoverX panel), Quinoline derivative 9 exhibited zero high-affinity kinase binders. This is in striking contrast to sunitinib (219 non-mutant kinase hits) and bosutinib (147 non-mutant kinase hits), both of which share the quinoline core scaffold [1]. The complete loss of kinase affinity was an intentional outcome of the medicinal chemistry program, achieved through repositioning the cyano group from R3 (bosutinib) to R2 and modifying the R4 substituent [1].

Kinase profiling Target selectivity Insulin secretion Beta-cell pharmacology

Insulin Secretion Potency: EC₅₀ Comparison vs. Sunitinib in Beta-Cell Assays

In RIN-5AH pancreatic beta cells, Quinoline derivative 9 stimulated insulin secretion with an EC₅₀ of 2.38 µM, which is more potent than the clinically used TKI sunitinib (EC₅₀ = 2.89 µM) [1]. The maximal insulinotropic effect for derivative 9 was observed between 10–20 µM, with insulin secretion reaching 120.8 ± 6.6% relative to DMSO control [1]. Importantly, derivative 9 achieved superior insulin release while being completely devoid of kinase inhibitory activity, a dual advantage over sunitinib which retains broad kinase engagement [1].

Insulin secretion EC50 Beta-cell Antidiabetic Calcium influx

Absence of Tyrosine Phosphorylation Inhibition vs. Bosutinib

Bosutinib, the parental quinoline TKI from which derivative 9 was structurally derived, substantially inhibited global tyrosine phosphorylation in cellular assays. In contrast, Quinoline derivative 9 had no detectable effect on protein tyrosine phosphorylation levels [1]. The pTyr levels for derivative 9 were measured at 84.7 ± 4.3% of control (where DMSO = 100%), indicating minimal perturbation of phosphotyrosine signaling compared to bosutinib which produced marked inhibition [1].

Tyrosine phosphorylation Kinase inhibition Mechanism of action pTyr Beta-cell

Calcium Influx Dependency: Extracellular Ca²⁺ Requirement and Channel Blocker Sensitivity

The insulinotropic effect of Quinoline derivative 9 was shown to be strictly dependent on extracellular calcium influx. In the presence of calcium channel inhibitors, the insulinotropic effect was attenuated or completely abrogated. Specifically, the signal proportional to intracellular free Ca²⁺ was abolished by the calcium chelator EGTA [1]. The calcium AUC for derivative 9 was 92.5 ± 12.8 (relative fluorescence units) in RIN-5AH cells [1]. This mechanism fundamentally differs from bosutinib and sunitinib, which act primarily through kinase inhibition pathways rather than direct calcium channel modulation [1].

Calcium influx L-type calcium channel Mechanism of action Verapamil EGTA

Defined Application Scenarios Where Quinoline Derivative 9 Provides Verifiable Advantage


Kinase-Silent Positive Control for Insulin Secretion Screening Campaigns

In high-throughput screening programs aimed at identifying novel insulin secretagogues, derivative 9 serves as an ideal positive control because it robustly stimulates insulin release (EC₅₀ = 2.38 µM, 120.8% of DMSO baseline) without introducing kinase inhibition artifacts that could confound hit triage [1]. Unlike sunitinib or bosutinib, which hit 147–219 kinases, derivative 9's clean target profile ensures that mechanistic follow-up studies can focus exclusively on calcium-mediated secretion pathways [1].

Calcium Signaling Pathway Dissection in Pancreatic Beta-Cell Models

Researchers studying L-type calcium channel biology or extracellular calcium-dependent exocytosis in RIN-5AH cells or primary islet microtissues benefit from derivative 9's exclusive reliance on calcium influx for its insulinotropic effect [1]. The compound's EC₅₀ of 2.38 µM enables dose-response studies in the physiologically relevant low-micromolar range, while its effect is fully reversible upon EGTA chelation or calcium channel blocker co-treatment, providing an unambiguous on/off switch for calcium-dependent insulin secretion experiments [1].

Chemical Probe for Kinase-Independent Insulinotropic Mechanisms in Rodent Islet Microtissues

Derivative 9 has been functionally validated in rat pancreatic islet microtissues, confirming its insulinotropic activity in a more physiologically relevant ex vivo model beyond immortalized cell lines [1]. This makes it a suitable chemical probe for studying beta-cell physiology in intact islet architectures where kinase inhibition by standard quinoline TKIs would otherwise perturb endogenous signaling networks and compromise data interpretability [1].

Structure-Activity Relationship (SAR) Reference for 2-Cyanoquinoline Insulin Secretagogue Optimization

As the most potent compound in the 2-cyanoquinoline series with the (2,4-dichloro-5-methoxy-anilino) R4 substituent, derivative 9 defines the SAR benchmark for insulinotropic activity at 120.8% of baseline with 84.7% cell viability [1]. Medicinal chemistry teams optimizing next-generation beta-cell targeted compounds can use derivative 9's quantitative profile as the reference point for iterative design, particularly when balancing potency against kinase selectivity liabilities [1].

Quote Request

Request a Quote for Quinoline derivative 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.